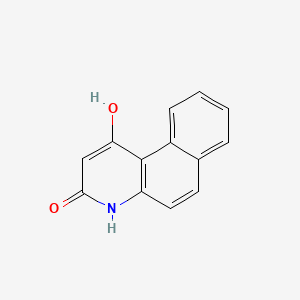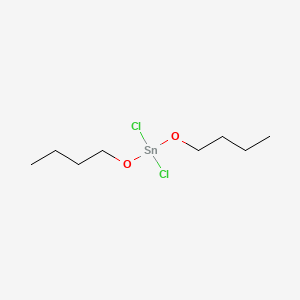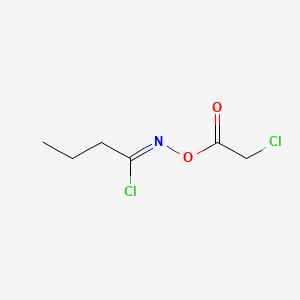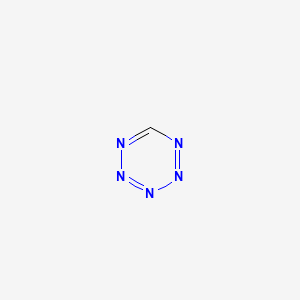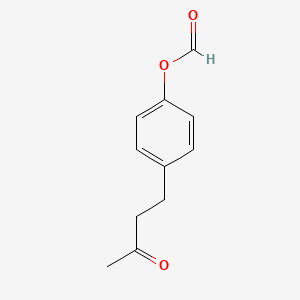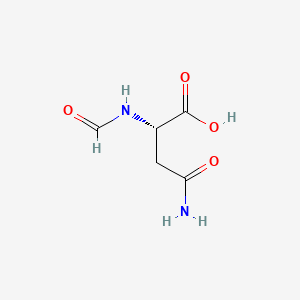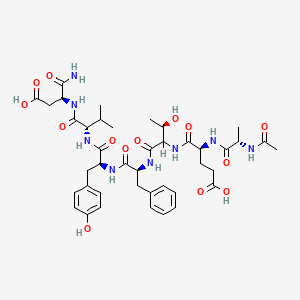
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)-, also known as (Z)-2-Hexenyl 2-hydroxypropanoate, is an organic compound with the molecular formula C9H16O3. This compound is an ester formed from the reaction between propanoic acid and 2-hexenol. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- typically involves the esterification of propanoic acid with (Z)-2-hexenol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and (Z)-2-hexenol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propanoic acid and (Z)-2-hexenol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, altering cell signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, ethyl ester: Similar ester with a shorter alkyl chain, used in similar applications.
Propanoic acid, 2-methyl-, hexyl ester: Another ester with a different substitution pattern, used in the flavor and fragrance industry.
Propanoic acid, 2-hydroxy-, pentyl ester: Similar ester with a different alkyl chain length, used in various industrial applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-hexenyl ester, (Z)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
102832-13-3 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
[(Z)-hex-2-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5- |
InChI-Schlüssel |
CLRYHPFNHRAPPN-WAYWQWQTSA-N |
Isomerische SMILES |
CCC/C=C\COC(=O)C(C)O |
Kanonische SMILES |
CCCC=CCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


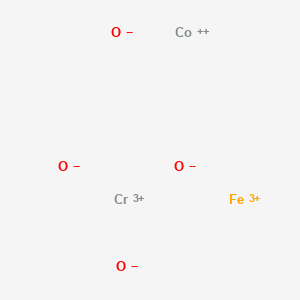
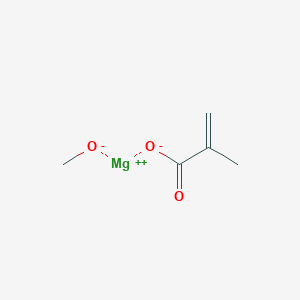
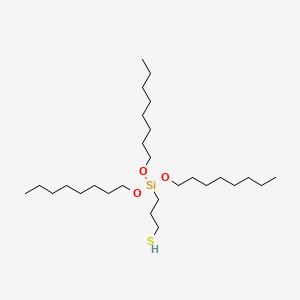

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
